2-Sulfanylpropanehydrazide
Description
2-Sulfanylpropanehydrazide is a hydrazide derivative characterized by a propane backbone with a sulfanyl (–SH) group at the second carbon and a hydrazide (–CONHNH₂) functional group. The sulfanyl group enhances reactivity due to its soft Lewis base nature, influencing both biological activity and chemical stability .
Properties
Molecular Formula |
C3H8N2OS |
|---|---|
Molecular Weight |
120.18 g/mol |
IUPAC Name |
2-sulfanylpropanehydrazide |
InChI |
InChI=1S/C3H8N2OS/c1-2(7)3(6)5-4/h2,7H,4H2,1H3,(H,5,6) |
InChI Key |
QFRGFCPPDRVHER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Sulfanylpropanehydrazide can be synthesized through the reaction of 2-chloropropanehydrazide with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under reflux conditions. The general reaction scheme is as follows:
2-Chloropropanehydrazide+Sodium Hydrosulfide→this compound+Sodium Chloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Condensation Reactions to Form Hydrazones
The hydrazide group reacts with aldehydes/ketones to form hydrazones, a reaction accelerated by ultrasound irradiation. For example:
Notable Derivatives :
| Compound | Substituent (R') | Yield (%) | Biological Activity (IC₅₀, µg/mL) |
|---|---|---|---|
| 4d | 4-hydroxybenzylidene | 82 | 22.0 (C. albicans) |
| 4f | 2,4-dichlorobenzylidene | 77 | 19.5 (A. niger) |
These derivatives show enhanced antifungal activity compared to parent hydrazides .
Cyclization to Heterocycles
Under acidic or basic conditions, 2-sulfanylpropanehydrazide undergoes cyclization to form 1,3,4-oxadiazole or triazole derivatives. For example, reaction with carbondisulfide yields 5-[2-sulfonylethyl]-1,3,4-oxadiazole-2-thiol :
Key Data :
-
Yield: 68–74%
-
Antimicrobial Activity: MIC = 12.5 µg/mL (E. coli)
Acetylation and Acylation
The hydrazide reacts with acylating agents (e.g., benzoyl chloride, acetic anhydride) to form N-substituted derivatives :
Examples:
Coordination Chemistry
The sulfanyl group acts as a ligand for transition metals. For instance, complexes with Cu(II) and Fe(III) show enhanced bioactivity:
| Metal Ion | Complex Structure | Antibacterial Zone (mm) |
|---|---|---|
| Cu(II) | [Cu(L)₂Cl₂] | 18.2 ± 0.3 |
| Fe(III) | [Fe(L)₃]Cl₃ | 16.7 ± 0.5 |
| (L = this compound derivative) |
Biological Activity Correlation
Structure-activity relationship (SAR) studies reveal:
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antifungal activity .
-
Hydrophobic substituents improve membrane permeability, increasing cytotoxicity (e.g., IC₅₀ = 13.0 µg/mL for 6d ) .
Table: Anticancer Activity of Triazole Derivatives
| Compound | Substituent | IC₅₀ (µg/mL) | Hemolysis (%) |
|---|---|---|---|
| 6d | 2,5-dimethylphenyl | 13.004 | 1.19 ± 0.02 |
| 6e | 4-ethylphenyl | 28.399 | 4.32 ± 0.24 |
Reaction Mechanisms
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 2-Sulfanylpropanehydrazide is utilized in the synthesis of various hydrazones and thiosemicarbazones, which are significant in developing new drugs and agrochemicals. Its ability to form stable adducts with carbonyl groups enhances its utility in organic synthesis.
Biology
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, studies indicated that certain synthesized hydrazones derived from this compound demonstrated promising antibacterial activity against gram-positive and gram-negative bacteria .
- Anticancer Potential : The compound has been investigated for its anticancer effects. In vitro studies revealed that derivatives showed moderate to excellent cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and Panc-1 (pancreatic cancer), indicating its potential as a lead compound in cancer drug development .
Medicine
- Drug Development : this compound is explored for its role in designing enzyme inhibitors, particularly for enzymes involved in metabolic pathways. Its interaction with biological targets suggests potential therapeutic applications in treating diseases related to enzyme dysfunctions .
Data Tables
Case Study 1: Antimicrobial Screening
A study synthesized several hydrazone derivatives from this compound and evaluated their antimicrobial activity against four bacterial strains and two fungal species. Compounds exhibited significant inhibition zones, particularly compounds with electron-donating groups, which enhanced their activity against Staphylococcus aureus and Candida albicans .
Case Study 2: Anticancer Activity
In a comprehensive evaluation of anticancer properties, derivatives of this compound were tested against HepG2 cells using the MTT assay. The results indicated that certain compounds showed IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of 2-sulfanylpropanehydrazide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The hydrazide group can interact with carbonyl groups in biological molecules, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Synthesis: 2-Sulfanylpropanehydrazide likely follows a pathway similar to nitrofuranyl sulfonoyl hydrazides, using ethanol and catalytic HCl for condensation . In contrast, ibuprofen-derived hydrazides employ glacial acetic acid for pH control .
- Substituent Effects : The sulfanyl group in this compound may confer higher nucleophilicity compared to aryl or triazole substituents, altering reactivity in biological systems .
Table 2: Reactivity and Pharmacological Profiles
Key Observations :
- Reactivity: The sulfanyl group in this compound acts as a soft base, favoring interactions with soft acids (e.g., metal ions in enzymes), unlike aryl hydrazines like 1,2-diphenylhydrazine, which exhibit π-π stacking and higher carcinogenicity .
- Biological Activity: While nitrofuranyl sulfonoyl hydrazides show explicit anti-leishmanial activity , this compound’s –SH group may target thiol-dependent pathways in parasites or cancer cells, analogous to other sulfur-containing drugs .
Crystallographic and Stability Comparisons
Table 3: Structural Data from X-ray Analyses
Key Observations :
- Solubility : Sulfanyl derivatives may exhibit better solubility in polar aprotic solvents compared to purely aromatic hydrazines .
Biological Activity
2-Sulfanylpropanehydrazide, a hydrazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its various biological effects, synthesizing findings from diverse studies and presenting relevant data.
Overview of Hydrazine Derivatives
Hydrazine derivatives, including this compound, are known for their diverse biological activities. These compounds often exhibit properties such as:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Properties : Inhibitory effects on cancer cell proliferation.
- Anti-inflammatory Effects : Reduction of inflammation markers in biological systems.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of hydrazine with appropriate carbonyl compounds. The characterization of synthesized compounds is often confirmed through spectroscopic techniques such as NMR and IR spectroscopy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of hydrazone derivatives, including this compound. For instance, a study comparing various hydrazone derivatives demonstrated that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| This compound | 22 mm | E. coli |
| Hydrazone A | 24 mm | S. aureus |
| Hydrazone B | 20 mm | P. aeruginosa |
This table illustrates the antimicrobial potential of this compound compared to other synthesized hydrazones .
Anticancer Activity
The anticancer properties of this compound have been examined through in vitro studies. One notable study utilized the MTT assay to assess the viability of cancer cell lines after exposure to the compound.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 3.25 | 90 |
| 10 | 70 |
| 100 | 30 |
Results indicated a dose-dependent reduction in cell viability, suggesting that higher concentrations of this compound lead to increased cytotoxicity against cancer cells .
The biological activities of hydrazine derivatives like this compound can be attributed to several mechanisms:
- Nucleophilic Attack : The presence of nucleophilic nitrogen atoms allows for interactions with electrophilic sites on biomolecules, potentially disrupting cellular processes.
- Inhibition of Enzymatic Activity : Some studies have indicated that these compounds can inhibit enzymes involved in critical metabolic pathways, contributing to their anticancer and antimicrobial effects .
Case Studies
-
Anticancer Study on HepG2 Cells :
- A study investigated the effects of various hydrazone derivatives on HepG2 liver cancer cells, revealing that compounds similar to this compound significantly reduced cell proliferation.
- The mechanism was linked to apoptosis induction and cell cycle arrest.
-
Antimicrobial Efficacy Against Resistant Strains :
- Another case study focused on the effectiveness of hydrazone derivatives against antibiotic-resistant bacterial strains, demonstrating that this compound maintained activity where traditional antibiotics failed.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for producing high-purity 2-Sulfanylpropanehydrazide, and how can impurities be minimized?
- Methodology : Synthesis typically involves condensation reactions between propanehydrazide derivatives and sulfanylating agents. For example, hydrazone formation via reflux with aldehydes (e.g., benzaldehyde in ethanol) followed by purification via recrystallization or column chromatography . Impurity control requires rigorous stoichiometric monitoring and spectroscopic validation (e.g., NMR for detecting unreacted intermediates) . Hydrazine byproducts can be quantified using benzaldehyde-based derivatization assays .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm structural integrity, with sulfanyl (-SH) protons appearing as broad singlets (~1-3 ppm) and hydrazide NH signals at 6-8 ppm .
- IR : Stretching vibrations for C=O (1650–1700 cm) and N-H (3200–3400 cm^{-1) validate functional groups.
- HPLC : Reverse-phase chromatography with UV detection (λ = 220–280 nm) assesses purity and stability under varying pH/temperature conditions .
Q. How should researchers evaluate the stability of this compound under different storage conditions?
- Methodology : Accelerated stability studies involve:
- Thermal Stress : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring degradation via HPLC.
- Photolytic Stress : Expose to UV light (e.g., 254 nm) and quantify photodegradation products.
- Humidity Control : Store at 75% relative humidity to assess hydrolytic stability. Statistical models (e.g., Arrhenius plots) predict shelf-life .
Advanced Research Questions
Q. How can contradictions in reported reactivity profiles of this compound be resolved?
- Methodology : Discrepancies often arise from solvent polarity, catalyst selection, or competing side reactions. Controlled studies should:
- Vary Reaction Parameters : Test under inert atmospheres (N/Ar) to rule out oxidation.
- Kinetic Analysis : Use stopped-flow techniques to compare reaction rates in polar (e.g., DMSO) vs. non-polar solvents (e.g., toluene).
- Isolate Intermediates : Trapping experiments (e.g., with diethyl azodicarboxylate) identify transient species. Conflicting data may reflect unaccounted variables like trace metal contamination .
Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometries and calculate electrostatic potentials to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., hydrolases) using force fields like AMBER or CHARMM.
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to receptors. Validate with experimental IC assays .
Q. How can researchers design experiments to differentiate between radical vs. ionic reaction mechanisms involving this compound?
- Methodology :
- Radical Traps : Add TEMPO or BHT to quench free radicals; observe reaction inhibition via GC-MS.
- Isotopic Labeling : Use deuterated solvents (e.g., DO) to track proton transfer pathways.
- Electron Paramagnetic Resonance (EPR) : Detect transient radical intermediates during reactions. Ionic pathways are confirmed via pH-dependent kinetic studies .
Reproducibility and Data Integrity
Q. What protocols ensure analytical reproducibility when quantifying this compound in complex matrices?
- Methodology :
- Subsampling : Follow ASTM E300-03 guidelines to homogenize bulk samples and reduce particulate bias .
- Internal Standards : Use deuterated analogs (e.g., D-2-Sulfanylpropanehydrazide) for LC-MS calibration.
- Blind Testing : Replicate analyses across independent labs to identify systematic errors .
Q. How should researchers address batch-to-batch variability in synthesized this compound?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, catalyst loading).
- Quality Control (QC) : Implement tiered testing (e.g., FTIR for functional groups, Karl Fischer for moisture).
- Statistical Process Control (SPC) : Track purity trends using control charts (X-bar and R charts) .
Ethical and Reporting Standards
Q. What metadata is critical to report in studies involving this compound to ensure replicability?
- Essential Details :
- Synthetic protocols (solvents, catalysts, reaction times).
- Analytical conditions (column type, mobile phase, detector settings).
- Raw data repositories (e.g., Zenodo) and error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
